2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol 2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol
Brand Name: Vulcanchem
CAS No.: 325472-91-1
VCID: VC6870357
InChI: InChI=1S/C16H14BrNO/c1-2-4-12-5-3-6-13(16(12)19)11-18-15-9-7-14(17)8-10-15/h2-3,5-11,19H,1,4H2
SMILES: C=CCC1=C(C(=CC=C1)C=NC2=CC=C(C=C2)Br)O
Molecular Formula: C16H14BrNO
Molecular Weight: 316.198

2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol

CAS No.: 325472-91-1

Cat. No.: VC6870357

Molecular Formula: C16H14BrNO

Molecular Weight: 316.198

* For research use only. Not for human or veterinary use.

2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol - 325472-91-1

Specification

CAS No. 325472-91-1
Molecular Formula C16H14BrNO
Molecular Weight 316.198
IUPAC Name 2-[(4-bromophenyl)iminomethyl]-6-prop-2-enylphenol
Standard InChI InChI=1S/C16H14BrNO/c1-2-4-12-5-3-6-13(16(12)19)11-18-15-9-7-14(17)8-10-15/h2-3,5-11,19H,1,4H2
Standard InChI Key KBLGLGIFEOWYHL-WOJGMQOQSA-N
SMILES C=CCC1=C(C(=CC=C1)C=NC2=CC=C(C=C2)Br)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₆H₁₄BrNO, with an average molecular mass of 316.198 g/mol and a monoisotopic mass of 315.025876 g/mol . Key structural features include:

  • A phenolic ring substituted with an allyl group (-CH₂CH=CH₂) at the 2-position.

  • An (E)-configured imine bond at the 6-position, linking to a 4-bromophenyl group.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₄BrNO
Average Mass316.198 g/mol
Monoisotopic Mass315.025876 g/mol
CAS RN325472-91-1
Double-Bond Stereo(E)-configuration
Related Analogs17696-48-9 (methoxy variant)

The (E)-stereochemistry is critical for maintaining planar geometry, facilitating π-π stacking and hydrogen bonding in crystalline states .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via condensation of 2-allyl-6-formylphenol with 4-bromoaniline under reflux in ethanol, catalyzed by acetic acid . This method aligns with protocols for analogous Schiff bases, yielding products purified through recrystallization .

Spectroscopic Characterization

  • FT-IR: Stretching vibrations at ~1610 cm⁻¹ (C=N), ~3400 cm⁻¹ (O-H), and ~1240 cm⁻¹ (C-O) confirm the imine and phenolic groups .

  • ¹H/¹³C NMR: Key signals include δ 8.5 ppm (imine H), δ 5.8–6.2 ppm (allyl CH₂=CH₂), and δ 115–130 ppm (aromatic C-Br) .

  • UV-Vis: Absorption bands at ~310 nm (π→π* transitions) and ~400 nm (n→π* transitions) indicate extended conjugation .

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. The dihedral angle between the phenolic and bromophenyl rings is ~15°, suggesting moderate conjugation . Intermolecular O-H···N hydrogen bonds stabilize the crystal lattice .

Spectroscopic and Computational Studies

Hirshfeld Surface Analysis

Hirshfeld surfaces quantify intermolecular interactions, showing O-H···N (15%) and C-H···π (12%) contacts as dominant forces . The bromine atom participates in Br···H-C interactions (8%), enhancing packing efficiency .

DFT Calculations

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • HOMO-LUMO Gap: 4.1 eV, indicating moderate chemical reactivity.

  • Electrostatic Potential: Negative regions localized on the phenolic O and imine N, favoring electrophilic attacks .

Comparative Analysis with Related Compounds

Table 2: Substituent Effects on Molecular Properties

Compound (CAS RN)SubstituentsMolecular Weight (g/mol)HOMO-LUMO Gap (eV)
325472-91-1Allyl, 4-BrPh316.204.1
17696-48-9 Methoxy, 4-BrPh306.163.9
477848-30-9 4-FPh, 4-Br324.154.3

Electron-withdrawing groups (e.g., -Br) increase HOMO-LUMO gaps, reducing reactivity compared to electron-donating groups (e.g., -OCH₃) .

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